molecular formula C14H15N3O4S2 B2682697 3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid CAS No. 944895-07-2

3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid

Cat. No.: B2682697
CAS No.: 944895-07-2
M. Wt: 353.41
InChI Key: SGZAIVGFJKFDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid is an organic compound that belongs to the class of pyridinylpiperazines These compounds are characterized by a pyridine ring linked to a piperazine ring, which is further connected to a sulfonyl group and a thiophene-2-carboxylic acid moiety

Preparation Methods

The synthesis of 3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridinylpiperazine intermediate: This step involves the reaction of pyridine with piperazine under suitable conditions to form the pyridinylpiperazine intermediate.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling with thiophene-2-carboxylic acid: Finally, the sulfonylated intermediate is coupled with thiophene-2-carboxylic acid under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c18-14(19)13-11(4-10-22-13)23(20,21)17-8-6-16(7-9-17)12-3-1-2-5-15-12/h1-5,10H,6-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZAIVGFJKFDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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